N-(phenylsulfonyl)valine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
(2S)-2-(benzenesulfonamido)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)10(11(13)14)12-17(15,16)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
AGDVYAPPQUVBHB-JTQLQIEISA-N |
SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Phenylsulfonyl Valine and Its Analogues
Direct N-Sulfonylation and N-Acylation Routes
Direct synthetic methods provide a straightforward approach to N-(phenylsulfonyl)valine and related compounds. These routes are often favored for their efficiency and simplicity, typically involving the direct reaction between L-valine and a suitable acylating or sulfonylating agent.
Schotten–Baumann-Type N-Acylation of L-Valine
The Schotten–Baumann reaction is a well-established method for the N-acylation of amino acids. mdpi.combyjus.comwikipedia.org This reaction is typically carried out under basic conditions, which facilitates the nucleophilic attack of the amino group of L-valine on the acyl chloride. byjus.comiitk.ac.in The use of a base, such as sodium hydroxide (B78521) or pyridine (B92270), is crucial as it neutralizes the hydrochloric acid formed during the reaction, thus driving the equilibrium towards the formation of the amide product. byjus.com
In the context of synthesizing this compound derivatives, a common starting material is a substituted benzoyl chloride containing a phenylsulfonyl moiety. For instance, the synthesis of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid was achieved through a Schotten–Baumann-type N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. psecommunity.org This reaction is typically performed in a biphasic solvent system, such as dichloromethane (B109758) and water, at room temperature, and can achieve high yields. wikipedia.orgpsecommunity.org
The general applicability of the Schotten-Baumann reaction makes it a valuable tool for creating a library of N-acyl-α-amino acids with varying substituents on the phenylsulfonyl fragment. researchgate.net The reaction conditions are generally mild, and the procedure is relatively simple to perform, making it a popular choice for both laboratory-scale and industrial applications. wikipedia.orgvedantu.com
Reaction of Benzenesulfonyl Chloride with L-Valine
The direct N-sulfonylation of L-valine with benzenesulfonyl chloride is another fundamental method for the synthesis of this compound. This reaction involves the formation of a sulfonamide bond between the amino group of L-valine and the sulfonyl group of benzenesulfonyl chloride. Similar to the Schotten-Baumann acylation, this reaction is typically carried out in the presence of a base to neutralize the resulting hydrochloric acid. cbijournal.com
The reaction of aniline (B41778) with benzenesulfonyl chloride in the presence of pyridine as a base is a classic example of this type of transformation, often yielding the corresponding sulfonamide in high yields. cbijournal.com The choice of base and solvent can influence the reaction's efficiency. For instance, triethylamine (B128534) in tetrahydrofuran (B95107) has also been effectively used for the sulfonylation of primary amines. cbijournal.com
The reactivity of the amino acid is a key factor in these sulfonylation reactions. The basicity of the α-amino acid plays a crucial role in determining the reaction rate. researchgate.net Studies have shown that the rate of arenesulfonylation is significantly influenced by the nature of the amino acid itself. researchgate.net
Multistep Synthetic Strategies for Advanced this compound Derivatives
For the creation of more complex derivatives of this compound, multistep synthetic strategies are often employed. These routes allow for the introduction of additional functional groups and the construction of heterocyclic systems, expanding the chemical diversity of the final products.
Preparation of N-Acyl-α-amino Acids Incorporating Phenylsulfonyl Fragments
The synthesis of N-acyl-α-amino acids that incorporate a phenylsulfonyl fragment is the initial and crucial step in many multistep strategies. nih.govmdpi.com This is typically achieved by reacting a suitable acyl chloride, which already contains the phenylsulfonyl group, with L-valine under basic conditions, as described in the Schotten-Baumann section. mdpi.comnih.gov
For example, 3-methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid was synthesized by the N-acylation of L-valine with 4-(phenylsulfonyl)benzoyl chloride. nih.gov This intermediate serves as a precursor for further chemical transformations. nih.gov The synthesis often begins with the preparation of the necessary acyl chloride. This can involve a Friedel–Crafts sulfonylation followed by oxidation and subsequent chlorination with a reagent like thionyl chloride. psecommunity.orgresearchgate.net
The resulting N-acyl-α-amino acids are often crystalline solids that can be purified by recrystallization. mdpi.com Their structures are typically confirmed using various spectroscopic methods, including FT-IR, NMR, and mass spectrometry. nih.govresearchgate.net
Intramolecular Cyclodehydration to 1,3-Oxazol-5(4H)-one Intermediates
A key transformation in the multistep synthesis of advanced this compound derivatives is the intramolecular cyclodehydration of the precursor N-acyl-α-amino acid to form a 1,3-oxazol-5(4H)-one intermediate. nih.govmdpi.com This cyclization is a critical step as it creates a reactive heterocyclic ring that can be further modified.
This reaction is commonly carried out using a dehydrating agent such as ethyl chloroformate in the presence of a base like 4-methylmorpholine (B44366) in an anhydrous solvent like dichloromethane. nih.govmdpi.com The reaction proceeds at room temperature and generally gives high yields of the desired oxazolone (B7731731). nih.govresearchgate.net The formation of the 1,3-oxazol-5(4H)-one ring is confirmed by significant changes in the FT-IR spectrum compared to the open-chain precursor, notably the disappearance of the broad O-H stretch and the appearance of a characteristic carbonyl absorption for the oxazolone ring. psecommunity.orgmdpi.com
These 1,3-oxazol-5(4H)-ones are versatile intermediates in organic synthesis and have been used to prepare a variety of other heterocyclic compounds. mdpi.com
Friedel-Crafts Acylation for α-Amino Ketone and Oxazole (B20620) Derivatives
The 1,3-oxazol-5(4H)-one intermediates derived from this compound are valuable precursors for Friedel-Crafts acylation reactions. nih.govmdpi.com This reaction allows for the introduction of an aromatic group, leading to the formation of N-acyl-α-amino ketones. mdpi.com The reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride, and involves the acylation of an aromatic hydrocarbon like benzene (B151609) or toluene (B28343) with the oxazolone. nih.govnih.gov
The resulting N-acyl-α-amino ketones are important intermediates in their own right and can be isolated and characterized. mdpi.com These compounds can then undergo a subsequent cyclization reaction, known as the Robinson-Gabriel synthesis, to form 1,3-oxazole derivatives. mdpi.comnih.gov This cyclization is typically achieved by heating the N-acyl-α-amino ketone with a dehydrating agent like phosphoryl trichloride. nih.govresearchgate.net
This two-step process, involving a Friedel-Crafts acylation followed by a Robinson-Gabriel cyclization, provides a powerful method for constructing highly substituted 1,3-oxazole derivatives from this compound. nih.gov
Research Findings Summary
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| L-Valine | 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, NaOH | 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Schotten-Baumann N-acylation | psecommunity.orgresearchgate.net |
| L-Valine | Benzenesulfonyl chloride, Base | This compound | N-sulfonylation | cbijournal.com |
| 3-Methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid | Ethyl chloroformate, 4-methylmorpholine | 4-Isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | Intramolecular cyclodehydration | nih.govmdpi.com |
| 4-Isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | Benzene, AlCl₃ | N-(3-Methyl-1-oxo-1-phenylbutan-2-yl)-4-(phenylsulfonyl)benzamide | Friedel-Crafts acylation | nih.govmdpi.com |
| N-(1-Aryl-3-methyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamides | POCl₃ | 5-Aryl-4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazoles | Robinson-Gabriel cyclization | nih.gov |
Subsequent Cyclization Reactions (e.g., Robinson–Gabriel)
This compound and its analogues, particularly N-acyl-L-valine derivatives where the acyl group contains a phenylsulfonyl moiety, serve as crucial precursors for the synthesis of various heterocyclic compounds. One of the prominent cyclization methods is the Robinson-Gabriel synthesis, which facilitates the formation of oxazole rings. This reaction involves the intramolecular cyclodehydration of an N-acyl-α-amino ketone. pharmaguideline.comnih.govwikipedia.org
The synthetic pathway typically begins with an N-acylated valine derivative, such as 3-methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid. This starting material can be converted into an intermediate oxazol-5(4H)-one. mdpi.comnih.gov For instance, the cyclodehydration of N-acyl-α-amino acid using ethyl chloroformate in the presence of 4-methylmorpholine yields the corresponding 2-substituted-4-isopropyl-1,3-oxazol-5(4H)-one. mdpi.comnih.gov
This oxazolone intermediate is then subjected to a Friedel-Crafts reaction with an aromatic hydrocarbon (like benzene or toluene) in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride. This step opens the oxazolone ring and forms an N-acyl-α-amino ketone. mdpi.comnih.gov These ketones are the direct substrates for the Robinson-Gabriel cyclization.
The final step is the cyclodehydration of the N-acyl-α-amino ketone, commonly achieved by heating with a dehydrating agent like phosphorus oxychloride (POCl₃) at reflux, to yield the target 2,5-disubstituted-4-isopropyloxazole. mdpi.comresearchgate.net This multi-step process demonstrates a versatile strategy for converting valine-derived sulfonamides into complex heterocyclic structures. mdpi.comnih.govdntb.gov.ua
Table 1: Robinson-Gabriel Synthesis of Oxazoles from Valine Derivatives mdpi.comnih.gov
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | N-Acylation of L-valine | 4-(Phenylsulfonyl)benzoyl chloride, NaOH, CH₂Cl₂, 0-5 °C to r.t. | 3-Methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid |
| 2 | Oxazolone Formation | Ethyl chloroformate, 4-methylmorpholine, CH₂Cl₂, r.t. | 4-Isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one |
| 3 | Friedel-Crafts Acylation | Aromatic hydrocarbon (e.g., Toluene), AlCl₃, r.t. | N-(1-Aryl-3-methyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamide |
| 4 | Robinson-Gabriel Cyclization | POCl₃, reflux | 5-Aryl-4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazole |
Asymmetric Synthesis Approaches Involving Valine and Sulfonyl Moieties
The development of asymmetric synthetic routes is paramount for producing enantiomerically pure compounds, which is critical in medicinal chemistry. For derivatives of this compound, these methods focus on establishing stereocenters with high fidelity. Key strategies include the use of chiral auxiliaries temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and the stereoselective transformation of existing chiral molecules derived from valine. wikipedia.orgrenyi.hu
Utilization of Chiral Auxiliaries and Metal Complexes (e.g., Ni(II) Schiff Bases)
A powerful and widely adopted methodology for the asymmetric synthesis of tailor-made α-amino acids involves the use of chiral Ni(II) complexes of Schiff bases. nih.govresearchgate.netnih.gov This approach typically uses a chiral ligand, often derived from an amino acid like proline, which forms a square-planar complex with Ni(II) and a glycine (B1666218) or alanine (B10760859) Schiff base. nih.govresearchgate.net The resulting complex serves as a chiral nucleophilic glycine equivalent.
This chiral complex can then be reacted with various electrophiles, such as alkyl halides or Michael acceptors. nih.govresearchgate.net The steric environment created by the chiral ligand directs the approach of the electrophile, leading to a highly diastereoselective alkylation. researchgate.net For instance, the Michael addition of a chiral Ni(II) complex of a glycine Schiff base to vinyl sulfones provides an effective route to α-amino acids containing a sulfonyl group in the side chain. researchgate.net After the key bond-forming step, the newly synthesized amino acid is liberated from the complex, and the chiral auxiliary can often be recovered and reused. nih.govresearchgate.net
Table 2: Asymmetric Synthesis via Ni(II) Schiff Base Complexes nih.govresearchgate.net | Step | Description | Key Features | | :--- | :--- | :--- | | 1 | Complex Formation | A chiral tridentate ligand, Ni(II) salt, and glycine are reacted to form a chiral Ni(II) Schiff base complex. | | 2 | Asymmetric Alkylation | The complex is deprotonated to form a chiral nucleophile, which reacts with an electrophile (e.g., alkyl halide, vinyl sulfone). | High diastereoselectivity is achieved due to steric shielding by the chiral ligand. | | 3 | Product Liberation | The newly formed amino acid is cleaved from the complex, typically under acidic conditions. | The chiral ligand can often be recovered. |
Beyond metal complexes, other chiral auxiliaries are employed. Sulfur-containing chiral auxiliaries, such as thiazolidinethiones derived from amino acids like valine, have shown excellent stereocontrol in reactions like aldol (B89426) additions. scielo.org.mx Another important example is the use of enantiopure sulfinamides, like Ellman's tert-butanesulfinamide. This chiral auxiliary can be condensed with aldehydes or ketones to form sulfinylimines. Subsequent nucleophilic addition to the C=N bond is directed by the chiral sulfinyl group, allowing for the synthesis of chiral amines and, by extension, amino acids with high enantiomeric purity. wikipedia.orgsigmaaldrich.com
Stereoselective Transformations of Valine-Derived Sulfonamides
This strategy begins with the synthesis of a sulfonamide from the chiral pool amino acid, L-valine, thereby incorporating an existing stereocenter into the starting material. Subsequent transformations are designed to be stereoselective, either by preserving the original stereocenter or by using it to influence the creation of new ones.
For example, valine can be reacted with a sulfonyl chloride to produce an N-sulfonylvaline derivative. researchgate.net This compound can then undergo further reactions. Sharma and Awasthi reported the synthesis of a valine-derived sulfonamide that was subsequently chlorinated and reacted with aniline derivatives to produce insect growth regulators. researchgate.net
Another approach involves the use of sulfonamides as directing groups or as precursors for other functional groups in stereoselective reactions. For instance, N-allyl sulfonamides can undergo palladium-catalyzed tandem reactions that proceed with high stereoselectivity to form specific (Z)-isomers. researchgate.net The sulfonamide group can also be used to activate adjacent positions for reactions. The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a particularly useful sulfonamide protecting group that is stable under many reaction conditions but can be removed cleanly. It has been employed in catalytic asymmetric aziridination reactions, where the choice of sulfonamide was critical for achieving high yields and selectivities. orgsyn.org
Furthermore, valine-derived sulfonamides can be incorporated into more complex scaffolds that undergo stereoselective transformations. A palladium-catalyzed three-component reaction between glyoxylic acid, sulfonamides, and arylboronic acids has been developed for the asymmetric synthesis of α-arylglycine derivatives, showcasing a method where a sulfonamide is a key reactant in a stereoselective process. frontiersin.org
Table 3: Examples of Stereoselective Transformations
| Reaction Type | Substrate | Reagents/Catalyst | Product Feature | Reference |
|---|---|---|---|---|
| Asymmetric Aziridination | Diene | SES-NH₂, Rhodium catalyst | Chiral aziridine | orgsyn.org |
| Three-Component Tandem Reaction | N-buta-2,3-dienyl sulfonamide | Pd(PPh₃)₄, Iodide, Sulfonyl hydrazide | (Z)-N-allyl sulfonamide | researchgate.net |
Structure Activity Relationship Sar Elucidation
Influence of Substituent Variations on Biological Potency and Selectivity
The biological activity of N-(phenylsulfonyl)valine derivatives can be significantly modulated by introducing various substituents on both the phenylsulfonyl moiety and the valine scaffold. These modifications influence the compound's size, shape, electronic distribution, and lipophilicity, which in turn dictate its interaction with biological targets.
Research into N-substituted N-arylsulfonamido-d-valines has demonstrated that these compounds are potent inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. The nature of the substituent at the P1' position (the furan ring in the lead compound) and the P2' position (the sulfonylamide N-atom) plays a crucial role in determining inhibitory potency and selectivity. For instance, the introduction of a terminal fluoropropyltriazole group at the furan ring resulted in a compound with only a four-fold decrease in MMP-2 inhibition compared to the lead compound, highlighting its potential for applications in positron-emission tomography (PET). nih.gov Similarly, derivatives with a tetraethylene glycol (TEG) spacer and a terminal azide or fluorescein moiety at the sulfonylamide nitrogen were found to be nearly as active as the lead structure, suggesting that this position can be modified for imaging purposes without significant loss of activity. nih.gov
In the context of antimicrobial agents, studies on N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives have shown that the nature of the 'X' substituent on the phenylsulfonyl ring impacts their efficacy. Replacing a chlorine atom with a more lipophilic bromine atom was explored to enhance the compound's lipophilic character. mdpi.com This modification was found to be slightly beneficial in the case of a 4H-1,3-oxazol-5-one derivative. mdpi.com However, a non-substituted analog of a related compound, N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]-4-(phenylsulfonyl)benzamide, exhibited better antimicrobial effects compared to its chloro-derivative, suggesting that increased lipophilicity might sometimes be detrimental due to lower water solubility. mdpi.com
The following table summarizes the influence of substituent variations on the biological potency of selected this compound derivatives.
| Compound ID | Phenylsulfonyl Substituent (X) | Valine Modification | Target | Activity |
| 1 | H | N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl] | Antimicrobial | More active than chloro-derivative |
| 2 | Cl | N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl] | Antimicrobial | Less active than non-substituted |
| 3 | Br | 4H-1,3-oxazol-5-one | Antimicrobial | Slightly beneficial effect |
Conformational Analysis and Stereochemical Impact on Bioactivity
The three-dimensional arrangement of atoms (conformation) and the spatial orientation of substituents (stereochemistry) are critical determinants of the biological activity of this compound derivatives. The specific chirality of the valine core and the rotational freedom around the various single bonds in the molecule dictate how it fits into the binding site of a biological target.
The stereochemistry of the amino acid core is fundamental to biological activity. Natural products are typically biosynthesized in an enantiomerically pure form, and their biological targets often exhibit a high degree of stereoselectivity. nih.govnih.gov For many biologically active compounds, only one enantiomer displays the desired therapeutic effect, while the other may be inactive or even produce adverse effects. nih.govnih.gov In the case of this compound, the L-configuration of valine is often crucial for its observed biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a ligand. For instance, studies on other chiral compounds have shown that stereochemistry can significantly impact uptake by stereospecific transport systems. nih.govnih.gov
The conformational flexibility of this compound derivatives also plays a significant role in their bioactivity. The molecule can adopt various conformations due to rotation around the N-Cα bond, the Cα-C' bond of the valine residue, and the bonds connecting the phenyl and sulfonyl groups. The preferred conformation in a biological environment is the one that allows for the most stable interaction with the target's binding site. This "bioactive conformation" may not necessarily be the lowest energy conformation in solution. Computational methods, such as molecular mechanics and quantum mechanics, can be employed to predict the likely conformational preferences of these molecules. nih.gov Understanding the bioactive conformation is a key aspect of rational drug design, as it allows for the development of more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity.
Correlation between Lipophilicity and Antimicrobial Efficacy
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that influences the antimicrobial efficacy of this compound derivatives. It governs the ability of a compound to traverse the lipid-rich cell membranes of microorganisms to reach its intracellular target.
A study on N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives aimed to increase the lipophilic character by replacing the chlorine atom with a bromine atom. mdpi.com This modification was based on the hypothesis that increased lipophilicity would lead to enhanced antimicrobial activity. The results indicated that for a series of compounds sharing a 1-bromo-4-(phenylsulfonyl)benzene scaffold, the lipophilic character, expressed by the clogP value, appeared to correlate with a better antimicrobial effect against several bacterial strains. mdpi.com
The following table presents the minimal inhibitory concentration (MIC) values for a series of compounds with the 1-bromo-4-(phenylsulfonyl)benzene scaffold, illustrating the wide range of antimicrobial potency.
| Compound ID | R Group | MIC (µg/mL) |
| Compound A | [Structure A] | 2.5 |
| Compound B | [Structure B] | 1024 |
| Compound C | [Structure C] | 128 |
| Compound D | [Structure D] | 8 |
Note: The specific structures of the R groups for compounds A, B, C, and D are not detailed in the source material but represent the variability within the tested series. mdpi.com
Rational Design Principles for Targeted Modifications
The rational design of novel this compound derivatives with improved therapeutic profiles relies on a thorough understanding of their SAR. By systematically modifying the core structure and observing the effects on biological activity, researchers can develop principles to guide the synthesis of more effective and selective compounds.
One key principle is the targeted modification of specific regions of the molecule to enhance interactions with the biological target. For instance, in the development of matrix metalloproteinase inhibitors based on the N-arylsulfonamido-d-valine scaffold, modifications at the P1' and P2' positions were systematically explored to improve potency and introduce functionalities for imaging. nih.gov This targeted approach allows for the optimization of binding affinity while potentially reducing off-target effects.
Another important design principle is the modulation of physicochemical properties, such as lipophilicity and solubility, to improve the pharmacokinetic profile of the compound. As discussed previously, the strategic replacement of substituents can be used to fine-tune the lipophilicity to achieve an optimal balance for membrane permeability and aqueous solubility. mdpi.com
Furthermore, the synthesis of a library of analogs with diverse substituents allows for the exploration of a wider chemical space and the identification of novel SAR trends. For example, in the development of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine analogs, future modifications could include the replacement of the bromine atom with other substituents like fluorine, iodine, trifluoromethyl, or nitro groups to further probe the electronic and steric requirements for antimicrobial activity. mdpi.com The use of different natural or unnatural α-amino acids in place of L-valine is another avenue for creating structural diversity and potentially discovering compounds with novel biological activities. mdpi.com
The general workflow for the rational design of this compound derivatives can be summarized as follows:
Identify a lead compound: Start with a known this compound derivative with some desired biological activity.
Elucidate the SAR: Synthesize and test a series of analogs with systematic modifications to understand the key structural features required for activity.
Utilize computational modeling: Employ molecular docking and other in silico tools to predict the binding modes and guide the design of new derivatives.
Optimize physicochemical properties: Modify the structure to improve solubility, membrane permeability, and metabolic stability.
Iterative design and synthesis: Continuously refine the molecular design based on the biological data from newly synthesized compounds.
Computational and Theoretical Investigations
In Silico Prediction of Potential Biological Activities
In silico predictive models are powerful tools in early-stage drug discovery, enabling the assessment of a molecule's potential bioactivities before its synthesis and in vitro testing. These predictions are broadly categorized into ligand-based and structure-based approaches.
Ligand-Based and Structure-Based Mechanistic Predictions
Ligand-based predictions for N-(phenylsulfonyl)valine and its close analogs have suggested a promising antimicrobial potential. dntb.gov.uapsecommunity.org These predictions are often derived from the structural similarity to known biologically active compounds. For instance, derivatives of this compound, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, have been the subject of in silico studies to evaluate their antimicrobial and toxicological profiles. dntb.gov.uapsecommunity.org
Structure-based predictions, which rely on the three-dimensional structure of a potential biological target, have also been employed to understand the possible mechanisms of action. For derivatives of N-acyl-α-amino acids like this compound, in silico predictions have indicated good pharmacokinetic and toxicological profiles. mdpi.com For example, the conversion of a related N-acylated α-amino acid into its ester derivative was predicted and subsequently confirmed to lead to the emergence of antimicrobial properties. mdpi.com
In silico studies on related N-acyl-L-valine derivatives have highlighted their potential to act as antimicrobial agents, particularly against Gram-positive pathogens. psecommunity.orgmdpi.com The biological action is likely attributable to the presence of the valine residue in conjunction with the diphenyl sulfone fragment. mdpi.com
Molecular Docking Studies for Ligand-Receptor/Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
While specific molecular docking studies exclusively on this compound are not extensively detailed in the reviewed literature, studies on closely related sulfonamide derivatives provide valuable insights into potential interactions. For instance, a series of N-phenylsulfonamide derivatives were investigated for their inhibitory potencies against carbonic anhydrase isoenzymes (hCA I, hCA II, and hCA IX) and cholinesterases (AChE and BChE). nih.gov Molecular docking studies of these compounds revealed binding interactions consistent with their experimentally observed enzyme inhibition activities. nih.gov
In a study on sulfonyl-α-L-amino acid derivatives, molecular docking was performed to predict the binding geometry of the compounds and to correlate it with their observed antiproliferative activity against various cancer cell lines. researchgate.netekb.eg The docking studies for these compounds, which share the sulfonyl-L-valine scaffold, aimed to elucidate their interaction with biological targets such as tubulin. ekb.eg
Furthermore, molecular docking of other sulfonamide-containing compounds has been used to investigate their binding to a range of biological targets, including enzymes implicated in cancer and microbial infections. dntb.gov.uaresearchgate.net For example, docking studies have shown interactions with E. coli DNA gyrase and the main protease of COVID-19. researchgate.net The general approach involves using software like AutoDock to simulate the docking process and analyze the resulting binding energies and interactions. bioinformation.netnih.gov These studies underscore the utility of molecular docking in rationalizing the biological activity of sulfonamide derivatives and guiding the design of more potent compounds.
Advanced Chiral Chemistry and Asymmetric Transformations
Development of Chiral N-(phenylsulfonyl)valine-Based Ligands
Chiral ligands are pivotal components in asymmetric catalysis, and those derived from readily available chiral pool sources like amino acids are of particular interest. N-sulfonylated amino acids, including this compound, serve as a versatile scaffold for the design and synthesis of new chiral ligands. researchgate.net The sulfonamide linkage provides a rigidifying element, which can be crucial for creating a well-defined chiral pocket around a metal center.
The synthesis of these ligands often involves the straightforward reaction between an amino acid, such as valine, and a sulfonyl chloride, like benzenesulfonyl chloride, typically in a basic aqueous medium. researchgate.net This modularity allows for the systematic tuning of the ligand's steric and electronic properties by varying both the amino acid and the sulfonyl group.
Researchers have developed a variety of chiral ligands based on N-sulfonylated amino acids. For instance, N-sulfonylated amino alcohols have been synthesized and utilized as ligands in titanium-catalyzed asymmetric additions of aryltitanium reagents to aldehydes. rsc.org In these systems, the presence of two stereogenic centers in the ligand was found to be critical for achieving high enantioselectivity. rsc.org
Another class of ligands, bis(sulfonamide)-diamines (BSDAs), has been prepared from chiral α-amino alcohols and diamines. medcraveonline.com These ligands, in coordination with copper(I), have proven to be effective catalysts for enantioselective reactions. medcraveonline.com The development of such ligands underscores the importance of the N-sulfonyl moiety in creating effective chiral environments for catalysis.
Application of Valine-Derived Systems in Enantioselective Catalysis
Valine-derived systems, including those incorporating the N-phenylsulfonyl group, have found broad application in a range of enantioselective catalytic reactions. These systems leverage the inherent chirality of valine to induce stereoselectivity in the formation of new chiral centers.
One significant application is in asymmetric hydrogenation. While rhodium catalysts are commonly used for the hydrogenation of acylated dehydroamino acids, ruthenium catalysts have shown excellent reactivity and enantioselectivity for the hydrogenation of N-sulfonyl-α-dehydroamino acids. electronicsandbooks.com For the N-tosyl-valine substrate, a bis-thiophene atropisomeric ligand (TMBTP) with a Ru catalyst delivered very high enantioselectivity (96-97% ee). electronicsandbooks.com This highlights the successful application of a valine-derived substrate in a challenging tetrasubstituted olefin hydrogenation. electronicsandbooks.com
Valine derivatives have also been employed in the development of catalysts for carbon-carbon bond-forming reactions. For example, chiral amino alcohol ligands derived from valine have been used in copper(II)-catalyzed asymmetric Henry reactions, achieving high yields and excellent enantioselectivities. medcraveonline.com Furthermore, thiazolidine (B150603) ligands synthesized from L-valine have been investigated as catalysts for the asymmetric Corey-Chaykovsky epoxidation of aldehydes. oulu.fi
The versatility of valine-derived systems is further demonstrated by their use in organocatalysis. Peptides containing valine have been shown to catalyze enantioselective oxidations. nih.gov Specifically, a dipeptide containing Cα-methyl valine was an effective catalyst for the kinetic resolution of racemic 1-phenylethanol. nih.gov
The following table summarizes the application of various valine-derived catalytic systems in enantioselective reactions:
Table 1: Applications of Valine-Derived Systems in Enantioselective Catalysis| Catalytic System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ru-TMBTP | Asymmetric Hydrogenation | N-Ts-dehydrovaline | 96-97% | electronicsandbooks.com |
| Cu(II)-amino alcohol ligand | Asymmetric Henry Reaction | Various aldehydes and nitroalkanes | up to 99% | medcraveonline.com |
| Thiazolidine ligand | Asymmetric Epoxidation | Benzaldehyde | Variable | oulu.fi |
| Dipeptide with Cα-methyl valine | Kinetic Resolution (Oxidation) | Racemic 1-phenylethanol | Not specified | nih.gov |
| Ti-N-sulfonylated amino alcohol | Asymmetric Arylation | Aromatic aldehydes | up to 95% | rsc.org |
Strategies for Controlling Stereochemistry in Sulfonamide Synthesis
Controlling stereochemistry is a central challenge in the synthesis of chiral molecules, and the preparation of enantiomerically pure sulfonamides is no exception. Several strategies have been developed to achieve high levels of stereocontrol in sulfonamide synthesis, particularly for those derived from amino acids.
A primary strategy involves the use of a chiral starting material from the chiral pool, such as L-valine. The inherent chirality of the amino acid is carried through the synthesis, directing the stereochemical outcome. The reaction of an enantiopure amino acid with a sulfonyl chloride generally proceeds with retention of configuration at the α-carbon of the amino acid. researchgate.net
In cases where new stereocenters are formed during the synthesis, the choice of reagents and reaction conditions is critical. For instance, in the asymmetric hydrogenation of N-sulfonyl-α-dehydroamino acids, the selection of the chiral ligand for the metal catalyst is paramount for achieving high enantioselectivity. electronicsandbooks.com The interaction between the substrate and the chiral catalyst creates a diastereomeric transition state, leading to the preferential formation of one enantiomer.
Another approach involves the use of chiral auxiliaries. While not directly applied to this compound in the provided context, the principle is widely used in asymmetric synthesis. A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction and is later removed.
Furthermore, dynamic kinetic resolution can be employed. This process combines in-situ racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This has been applied to the synthesis of tailor-made amino acids using chiral Ni(II) complexes, where unprotected racemic amino acids are resolved. mdpi.com
The stereocontrolled synthesis of complex heterocyclic amino acid derivatives has also been achieved through metathesis reactions, where the configurations of existing chiral centers in the starting material, a strained bicyclic β-amino acid, dictate the stereochemistry of the final product. nih.gov This demonstrates how the stereochemistry of a precursor can be effectively transferred and preserved through a multi-step synthetic sequence.
Conclusion and Future Research Directions
Current Understanding of N-(phenylsulfonyl)valine as a Pharmacologically Relevant Scaffold
The this compound framework is increasingly acknowledged for its potential as a foundational structure in the development of novel therapeutic agents. Research has demonstrated that the combination of the valine residue and the diphenyl sulfone fragment within the same molecule can give rise to promising biological activities. mdpi.commdpi.com This core structure has been the subject of various synthetic modifications, leading to the creation of derivatives with a range of biological effects.
Notably, derivatives of this compound have been investigated for their antimicrobial and antibiofilm properties. mdpi.comnih.gov For instance, studies have explored the synthesis of N-acyl-α-amino ketones and 1,3-oxazole derivatives starting from this compound. mdpi.comresearchgate.netsemanticscholar.org These synthetic endeavors have yielded compounds with demonstrable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The inherent bioactivity of the valine moiety, an essential building block in protein biosynthesis, coupled with the established pharmacological profile of sulfonamides, provides a strong rationale for its exploration in drug discovery. researchgate.netwikipedia.org
The following table summarizes the key features of the this compound scaffold based on current research:
| Feature | Description | Supporting Research |
| Core Structure | Consists of a valine amino acid linked to a phenylsulfonyl group. | mdpi.com |
| Pharmacological Relevance | The combined presence of the valine residue and the diphenyl sulfone fragment confers biological activity. | mdpi.commdpi.com |
| Derivatization Potential | The scaffold allows for extensive chemical modifications to generate diverse compound libraries. | mdpi.comresearchgate.netsemanticscholar.org |
| Observed Biological Activities | Antimicrobial and antibiofilm activities have been reported for its derivatives. | mdpi.comnih.gov |
Prospective Avenues for De Novo Design and Optimization
The structural simplicity and synthetic tractability of this compound make it an excellent candidate for de novo design and optimization strategies. This approach involves the computational design of novel molecules with desired pharmacological properties. The existing data on structure-activity relationships (SAR) for this compound derivatives can inform the design of new analogs with enhanced potency and selectivity.
Prospective avenues for optimization include:
Modification of the Phenylsulfonyl Group: Introduction of various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.
Alterations to the Valine Side Chain: While the isopropyl group of valine is a key feature, exploring analogs with different aliphatic or even aromatic side chains could unlock new pharmacological profiles.
Peptidomimetic Approaches: Incorporating the this compound motif into larger peptide or peptidomimetic structures could lead to compounds with novel mechanisms of action.
Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be instrumental in guiding these design efforts. conicet.gov.ar By predicting the binding affinity and potential activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. The principles of multi-objective optimization can also be applied to balance various desirable properties, such as high efficacy and low toxicity, in the newly designed molecules. mdpi.com
Integration with Emerging Methodologies in Academic Chemical Biology
The exploration of this compound and its derivatives is well-positioned to benefit from and contribute to emerging methodologies in chemical biology. These advanced techniques offer powerful tools for elucidating the mechanisms of action of bioactive compounds and for identifying their cellular targets.
One such methodology is activity-based protein profiling (ABPP) , which utilizes chemical probes to identify the protein targets of a small molecule directly in a complex biological system. acs.org this compound-based probes could be designed to "fish out" their binding partners from cell lysates, providing direct insights into their mode of action.
Furthermore, computational approaches are becoming increasingly sophisticated in predicting the behavior of molecules in biological systems. nih.gov Finite element modeling and other computational simulations can help to understand how the structural architecture of a scaffold like this compound influences its interactions at a cellular and tissue level. nih.gov
The synergy between traditional synthetic chemistry, which can generate a diverse library of this compound analogs, and these modern chemical biology tools holds immense promise for advancing our understanding of this important pharmacological scaffold and for accelerating the development of new medicines.
Q & A
Q. What are the established synthetic routes for N-(phenylsulfonyl)valine, and how can reaction efficiency be validated?
this compound is typically synthesized via sulfonylation of L-valine using phenylsulfonyl chloride under alkaline conditions (e.g., in aqueous NaOH or organic solvents like THF). Key steps include controlling reaction temperature (0–25°C) and stoichiometric ratios to minimize side products. Post-synthesis, validate purity via HPLC (C18 column, acetonitrile/water gradient) and structural confirmation via H/C NMR (e.g., δ ~7.5 ppm for aromatic protons) and FT-IR (S=O stretching at ~1350 cm). Quantify yield using gravimetric analysis and cross-check with LC-MS for byproduct identification .
Q. How should researchers characterize the stereochemical purity of this compound?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis are critical. Use a mobile phase of hexane/isopropanol (90:10) at 1 mL/min, monitoring retention times against enantiomeric standards. Confirm optical rotation ([α]) in a polarimeter (e.g., ±10° for enantiomeric excess >98%). Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What solvent systems are optimal for recrystallizing this compound?
Recrystallization in ethanol/water (70:30 v/v) at 50–60°C yields high-purity crystals. Monitor solubility via phase diagrams and use slow cooling (0.5°C/min) to avoid amorphous precipitation. Assess crystal quality via differential scanning calorimetry (DSC) for melting point consistency (±1°C) and powder XRD for polymorph identification .
Q. How can researchers confirm the absence of hydrolytic degradation in stored samples?
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze samples via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC. Detect hydrolyzed products (e.g., valine or phenylsulfonic acid) using mass spectrometry (ESI-MS in negative ion mode). Store samples in desiccators with silica gel at –20°C for long-term stability .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Use enzyme inhibition assays (e.g., serine proteases) with fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC). Measure IC values via kinetic fluorescence (λ 380 nm, λ 460 nm). Include positive controls (e.g., PMSF) and validate with triplicate runs (n = 6 per concentration) to ensure statistical power (α = 0.05) .
Advanced Research Questions
Q. How can contradictory data on this compound’s enzyme inhibition potency be resolved?
Discrepancies often arise from assay conditions (e.g., buffer pH, ionic strength) or enzyme source variations. Replicate studies using standardized protocols (e.g., Tris-HCl pH 8.0, 25 mM NaCl) and recombinant enzymes from the same vendor. Perform kinetic analyses (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition. Validate with orthogonal methods like surface plasmon resonance (SPR) for binding affinity .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
Apply nonlinear regression (e.g., four-parameter logistic model) with bootstrapping (1,000 iterations) to estimate confidence intervals for IC. Use Welch’s t-test for heteroscedastic data and report exact n-values (e.g., n = 9, not “n = 3–6”) per experimental condition. Include effect sizes (Cohen’s d) to contextualize significance .
Q. How can computational modeling optimize the design of this compound derivatives?
Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify sulfonamide group reactivity. Use molecular docking (AutoDock Vina) against target proteins (e.g., thrombin) to prioritize derivatives with favorable binding energies (<–8 kcal/mol). Validate predictions with synthesis and SPR binding assays .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Implement process analytical technology (PAT) tools like in-line FT-IR for real-time monitoring of sulfonylation. Use design of experiments (DoE) to optimize factors (temperature, stoichiometry) and reduce variability. Characterize batches with F NMR (if fluorinated analogs are synthesized) and multivariate analysis (PCA) for quality control .
Q. How should researchers address ethical and reproducibility concerns in preclinical studies?
Follow NIH guidelines for animal studies, including randomization, blinding, and power analysis (n ≥ 8 per group). Deposit raw data in repositories like Figshare and provide detailed protocols (e.g., anesthesia dosage, euthanasia methods). Use ARRIVE 2.0 checklists for manuscript reporting to enhance replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
